![molecular formula C14H13FO2 B6379557 5-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261988-86-6](/img/structure/B6379557.png)
5-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, or 4F3MP, is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in studies of various biochemical and physiological effects and has been found to be useful in laboratory experiments.
Mechanism of Action
The mechanism of action of 4F3MP is not yet fully understood. However, it is believed to interact with various receptors in the body, including those for hormones, neurotransmitters, and drugs. It is also believed to interact with various enzymes in the body, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F3MP are not yet fully understood. However, it has been found to have an inhibitory effect on the activity of certain enzymes, including those involved in the metabolism of drugs. Additionally, it has been found to have an inhibitory effect on the activity of certain hormones, such as cortisol and testosterone.
Advantages and Limitations for Lab Experiments
The use of 4F3MP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is relatively inexpensive compared to other compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 4F3MP is highly toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for research involving 4F3MP. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development and environmental research. Additionally, further research into its mechanism of action could lead to a better understanding of its effects on the body. In addition, further research into its synthetic methods could lead to more efficient and cost-effective synthesis of the compound.
Synthesis Methods
The synthesis of 4F3MP involves the condensation of 4-fluoro-3-methylphenol and 2-methoxybenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and is conducted in an aqueous solution. The reaction is complete when the starting materials are fully consumed and the desired product is isolated.
Scientific Research Applications
4F3MP has been used in scientific research to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants. Additionally, 4F3MP has been used to study the effects of various hormones and neurotransmitters on the body.
properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(3-5-12(9)15)11-4-6-14(17-2)13(16)8-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZSIITXVGZWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685490 |
Source
|
Record name | 4'-Fluoro-4-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261988-86-6 |
Source
|
Record name | 4'-Fluoro-4-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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